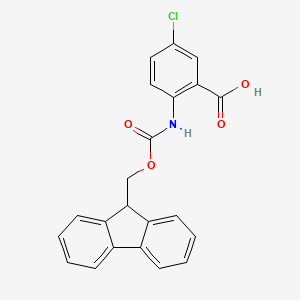

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is a synthetic Fmoc (9-fluorenylmethyloxycarbonyl)-protected aromatic amino acid derivative. The compound features a benzoic acid backbone substituted with a chlorine atom at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc group is a widely used temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The chlorine substituent introduces electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity in synthetic applications.

Properties

IUPAC Name |

5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUMTWJMHBPBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. This is followed by the introduction of the chlorobenzoic acid moiety through various coupling reactions. Common reagents used in these reactions include Fmoc chloride, base catalysts like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the chlorobenzoic acid moiety.

Substitution: The chlorine atom in the chlorobenzoic acid can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used to study protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid involves its ability to interact with various molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The chlorobenzoic acid moiety can participate in various chemical reactions, allowing for the introduction of additional functional groups. These interactions are crucial for the compound’s effectiveness in peptide synthesis and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Fmoc-protected derivatives, focusing on substituent effects, physicochemical properties, and research findings.

Structural and Functional Group Variations

Halogen-Substituted Benzoic Acids

- 5-Fluoro Analog: Structure: 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid (C₂₂H₁₆FNO₄, MW 377.37 g/mol) . Applications: Used in peptide synthesis for introducing fluorinated aromatic residues, which can modulate peptide conformation and bioavailability .

- Target Compound (5-Chloro): Hypothetical Properties: The chlorine atom (MW 35.45 g/mol) increases molecular weight (estimated MW 391.83 g/mol for C₂₂H₁₆ClNO₄) compared to the fluoro analog. Chlorine’s electron-withdrawing effect may lower the pKa of the benzoic acid group, enhancing solubility in basic conditions.

Hydroxyl-Substituted Benzoic Acid

- 5-Hydroxy Analog: 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid (C₂₂H₁₇NO₅, MW 375.38 g/mol) . Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility. Research Use: Suitable for synthesizing glycoconjugates or metal-chelating peptides due to its phenolic -OH group .

Heterocyclic Analogs

- Thiophene-Based Derivative: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS 1340291-71-5) . Key Differences: Replacing the benzene ring with a thiophene alters electronic properties (sulfur’s polarizability) and may enhance π-stacking interactions in materials science.

Positional Isomerism and Backbone Modifications

- Ortho- vs. Para-Substituted Benzoic Acids: 2-Substituted: 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid (CAS 150256-42-1) .

- Impact: The ortho-substitution may sterically hinder reactions during peptide coupling. 4-Substituted: 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]aminomethyl]benzoic acid (CAS 164470-64-8) .

- Impact: The para-aminomethyl group enables conjugation with secondary functional groups (e.g., fluorescent tags).

- Pentanoic Acid Derivatives: Examples: (S)-2-((Fmoc)amino)-5-(4-hydroxy-piperidin-1-yl)pentanoic acid hydrochloride (Yield: 96%, [α]²⁰D = −8.3) . Key Differences: The extended aliphatic chain and piperidine substituents enhance flexibility and basicity, making these derivatives useful in peptidomimetics .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid, often referred to as Fmoc-Cl-Benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and underlying mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 408.86 g/mol. The compound features a fluorenyl group, which contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 1 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Fmoc-Cl-Benzoic Acid | 1 | S. aureus |

| Trifluoromethyl Derivative | 2 | B. subtilis |

| Phenoxy Derivative | 1-2 | Various Gram-positive |

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally related to Fmoc-Cl-Benzoic acid have been tested against human cancer cell lines such as HeLa and MCF-7, showing IC50 values ranging from 10 to 20 μg/mL. These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity in Cancer Cells

A study investigated the effects of Fmoc-Cl-Benzoic acid on HeLa cells. The results indicated that treatment with the compound led to significant cell death after 48 hours, with flow cytometry analysis revealing an increase in apoptotic cells compared to control groups. This underscores the potential for further development as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Membrane Disruption : The lipophilic nature of the fluorenyl group may facilitate penetration into bacterial membranes or cancer cells, leading to disruption and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. What is the role of the Fmoc group in peptide synthesis involving this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved efficiently under basic conditions (e.g., 20% piperidine in DMF). This allows selective deprotection while preserving acid-labile side-chain protecting groups. The 5-chlorobenzoic acid moiety may act as a linker or functional group for further derivatization .

Q. What synthetic routes are recommended for preparing this compound?

A common method involves coupling Fmoc-protected amino acids with chlorobenzoic acid derivatives. For example:

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95%).

- MALDI-TOF Mass Spectrometry : Confirm molecular weight (expected ~383.4 g/mol for C₂₁H₂₁ClNO₄).

- NMR : Analyze peaks for Fmoc aromatic protons (δ 7.3–7.8 ppm) and chlorobenzoic acid signals .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

Q. How should researchers resolve contradictions in reported solubility or stability data?

- Experimental Validation : Perform kinetic studies under controlled conditions (e.g., UV-Vis monitoring at 301 nm for Fmoc degradation).

- Cross-Reference SDS : Note that partition coefficient (logP) and decomposition temperature data are often unavailable; assume conservatively based on analogs .

- Peer Consultation : Compare findings with databases like Reaxys or SciFinder for consensus .

Q. What strategies mitigate hazards during large-scale synthesis?

- Engineering Controls : Use fume hoods with >0.5 m/s face velocity.

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (per SDS Section 8) .

- Waste Management : Quench reactive intermediates with 10% aqueous citric acid before disposal .

Q. How can analytical methods be optimized for detecting trace impurities?

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (5–95% acetonitrile in 30 min).

- LC-MS/MS : Employ electrospray ionization (ESI+) to identify byproducts (e.g., dechlorinated analogs).

- Limit of Detection (LOD) : Validate to 0.1% w/w via spiked recovery experiments .

Contradiction Analysis in Published Data

Q. How to address conflicting reports on toxicity and ecotoxicity?

The SDS explicitly states that chronic toxicity and ecotoxicological data are unavailable. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.